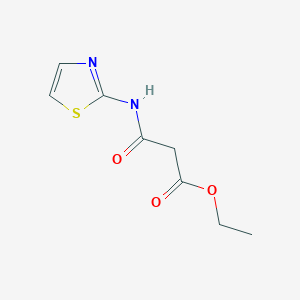

Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate is a chemical compound with the molecular formula C8H10N2O3S . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid .

Molecular Structure Analysis

The InChI code for Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate is 1S/C8H9NO3S/c1-2-12-7(11)5-6(10)8-9-3-4-13-8/h3-4H,2,5H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate has a molecular weight of 214.242 Da . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not available in the search results.Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Flash Vacuum Pyrolysis : Ethyl 3-oxo-3-(1,3-thiazol-2ylamino)propanoate was synthesized with higher yields using aminoheterocycle and diethylmalonate. Its flash vacuum pyrolysis led to various compounds like ethanol, 5-hydroxy-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one, carbon suboxide, and 2-aminothiazole under different temperature conditions (Pelßez, Gafarova, & Yranzo, 2003).

Crystallography

- Dabigatran Etexilate Tetrahydrate Study : Ethyl 3-{[2-({4-[(Z)-amino(hexyloxycarbonylimino)methyl]anilino}methyl)-1-methylbenzimidazole-5-carbonyl]pyridin-2-ylamino}propanoate tetrahydrate was examined, revealing dihedral angles between benzene and pyridine rings with the benzimidazole plane. This study contributes to understanding the molecular structure of related compounds (Liu et al., 2012).

Antimicrobial Agents

- Novel Thiazole Derivatives : Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates showed potential as antimicrobial agents. This research highlights the importance of structural modifications in enhancing biological activities (Khidre & Radini, 2021).

Anticancer Agents

- Phthalimide Conjugates : Compounds synthesized from the conjugation of ethyl 1, 3 dioxoisoindolin-2-ylcarbamodithioate with 2-aminothiazole were investigated for their potential as anticancer agents. This represents a significant step in the development of new therapeutic molecules (Nadhum & Mohammed, 2020).

Green Chemistry

- Thioxoimidazolidine Derivative Synthesis : Ethyl 3-(4-oxo-3-(1-(pyridin-3-yl)ethylideneamino)-2-thioxoimidazolidin-1-yl)propanoate was synthesized using microwave irradiation, an eco-friendly technique. This approach demonstrates the potential of green chemistry in synthesizing biologically active compounds (Alosaimi et al., 2021).

Bioreduction

- Stereoselective Bioreduction : Ethyl 3-oxo-3-(2-thienyl) propanoate was bioreduced using a short-chain dehydrogenase/reductase, highlighting an efficient method for producing chiral intermediates for pharmaceutical applications (Ren et al., 2019).

Mecanismo De Acción

It’s also worth noting that the compound is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It’s stored in a dry, room temperature environment . Its safety information includes hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propiedades

IUPAC Name |

ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-2-13-7(12)5-6(11)10-8-9-3-4-14-8/h3-4H,2,5H2,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWKHZSAOWEWKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NC1=NC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2512667.png)

![5-methyl-1-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2512670.png)

![N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2512673.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2512676.png)

![4-[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2512679.png)

![3,4,5-triethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2512684.png)

![3-((4-(3-chlorophenyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2512685.png)